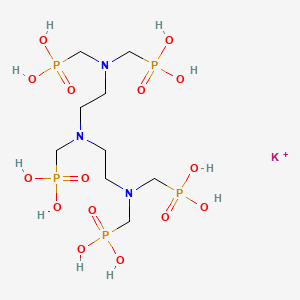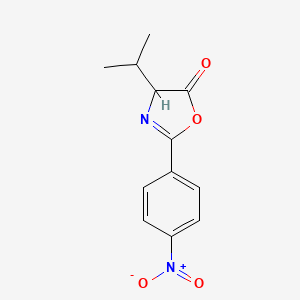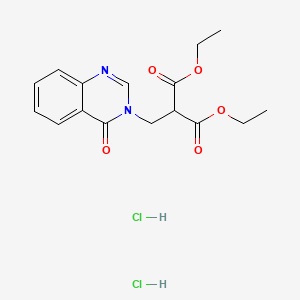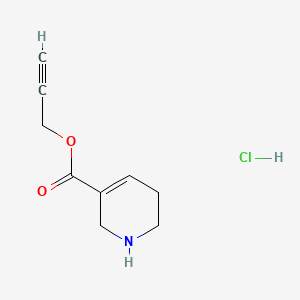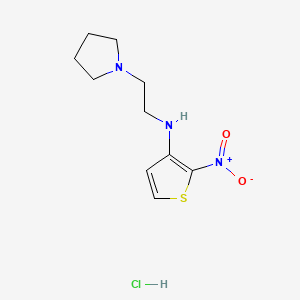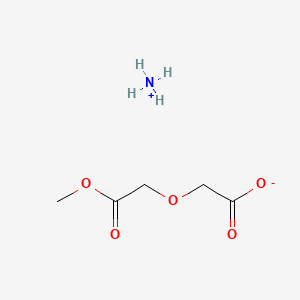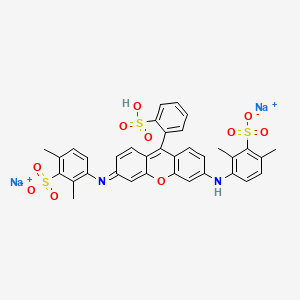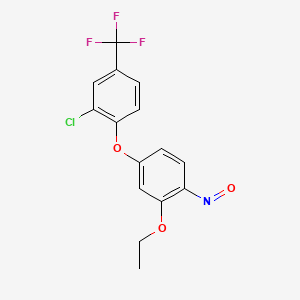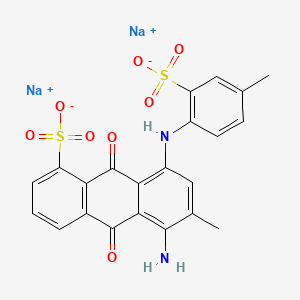
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include:
Solvent: Polar solvents such as ethanol or methanol.
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity tertiary amines and alkyl halides.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Commonly undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, hydroxides, or amines.
Major Products
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents, fabric softeners, and emulsifiers.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N,N-diallylammonium chloride
- N,N-Dimethylacrylamide
- N,N-Dimethylformamide
Uniqueness
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride stands out due to its long alkyl chain, which enhances its surfactant properties and its ability to interact with lipid membranes more effectively than shorter-chain analogs.
Eigenschaften
CAS-Nummer |
366491-05-6 |
|---|---|
Molekularformel |
C24H52ClNO |
Molekulargewicht |
406.1 g/mol |
IUPAC-Name |
dodecyl-dimethyl-(nonoxymethyl)azanium;chloride |
InChI |
InChI=1S/C24H52NO.ClH/c1-5-7-9-11-13-14-15-16-18-20-22-25(3,4)24-26-23-21-19-17-12-10-8-6-2;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HYTNPDPGCIZTBR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)COCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


